N-tert-Butyl-3,5-dimethylaniline synthesis from tert-butylamine

N-tert-Butyl-3,5-dimethylaniline synthesis from tert-butylamine

An In-Depth Technical Guide to the Synthesis of N-tert-Butyl-3,5-dimethylaniline from tert-Butylamine

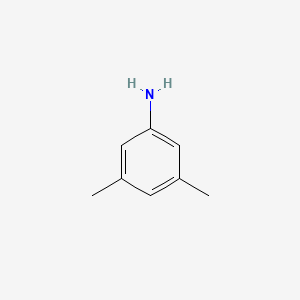

This guide provides a comprehensive technical overview for the synthesis of N-tert-Butyl-3,5-dimethylaniline, a sterically hindered secondary amine of significant interest in pharmaceutical and materials science research. The bulky tert-butyl group attached to the nitrogen atom imparts unique electronic and steric properties, making it a valuable building block for non-nucleophilic bases, specialized ligands for catalysis, and complex organic molecules.

The direct introduction of a sterically demanding tert-butyl group onto an aniline nitrogen presents a significant synthetic challenge. Traditional N-alkylation methods often fail or provide low yields due to the steric hindrance of both the amine and the alkylating agent.[1] This guide focuses on a robust and modern solution: the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[2] An alternative strategy, reductive amination, will also be discussed as a viable synthetic route.

Part 1: Primary Synthesis Route via Buchwald-Hartwig Amination

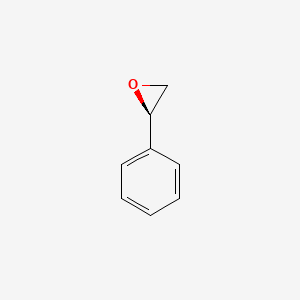

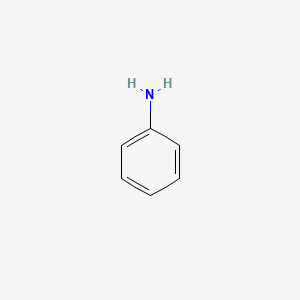

The Buchwald-Hartwig amination stands as the preeminent method for this transformation, offering high yields, broad substrate scope, and excellent functional group tolerance.[2][3] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. For the synthesis of N-tert-Butyl-3,5-dimethylaniline, the strategy involves coupling tert-butylamine with an appropriate 3,5-dimethylphenyl electrophile, such as 1-bromo-3,5-dimethylbenzene.

Theoretical Foundation: The Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle is generally understood to proceed through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step.

-

Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) center. A strong base deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination : The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the desired N-aryl amine product.[4]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Design & Causality

A successful synthesis requires careful selection of each component. The choices below are grounded in established principles of organometallic chemistry to overcome the steric challenge inherent in the target molecule.

| Component | Recommended Reagent | Molar Eq. | Rationale & Key Insights |

| Aryl Halide | 1-Bromo-3,5-dimethylbenzene | 1.0 | Aryl bromides offer a good balance of reactivity and stability. The corresponding chloride is less reactive, while the iodide can lead to faster but sometimes less clean reactions. |

| Amine | tert-Butylamine | 1.2 - 1.5 | A slight excess is used to ensure complete consumption of the more valuable aryl halide and to compensate for any potential volatilization. |

| Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃ | 0.5 - 2 mol% | This is a stable source of the active Pd(0) catalyst. Other sources like Pd(OAc)₂ can be used but require an in-situ reduction step.[4] |

| Ligand | Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) | 1 - 4 mol% | CRITICAL CHOICE: A bulky, electron-rich monophosphine ligand is essential. It promotes the oxidative addition and facilitates the reductive elimination of the sterically hindered product.[5] |

| Base | Sodium tert-butoxide (NaOtBu) | 1.5 - 2.0 | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Its bulkiness prevents side reactions. |

| Solvent | Toluene or Dioxane | ~0.1 - 0.5 M | Anhydrous, deoxygenated aprotic solvents are mandatory to prevent catalyst deactivation and side reactions. |

Detailed Step-by-Step Protocol

This protocol is a self-validating system. Adherence to anhydrous and anaerobic conditions is critical for reproducibility and high yield.

-

Inert Atmosphere Preparation : Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the experiment.

-

Reagent Addition : To the flask, add sodium tert-butoxide (1.5 eq.), the phosphine ligand (e.g., tBu₃P·HBF₄, 2 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%).

-

Solvent and Substrate Addition : Add anhydrous, degassed toluene via cannula or syringe. Stir the mixture for 5-10 minutes. Sequentially add 1-bromo-3,5-dimethylbenzene (1.0 eq.) and tert-butylamine (1.2 eq.).

-

Reaction Execution : Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up : Cool the reaction to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether.

-

Extraction : Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : The crude product is typically a yellow or brown oil. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-tert-Butyl-3,5-dimethylaniline as a colorless to pale yellow liquid.[6] Alternatively, for larger scales, vacuum distillation can be employed.[7][8]

Caption: Step-by-step workflow for the Buchwald-Hartwig synthesis.

Part 2: Alternative Synthetic Route via Reductive Amination

Reductive amination is another powerful C-N bond-forming strategy and presents a viable alternative.[9] This pathway involves the reaction of tert-butylamine with 3,5-dimethylbenzaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the target secondary amine.

Theoretical Foundation & Key Considerations

The process is typically a one-pot reaction. The choice of reducing agent is crucial. Mild hydride reagents that selectively reduce the iminium ion in the presence of the starting aldehyde are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this purpose due to its mildness and tolerance of slightly acidic conditions which can catalyze imine formation.[10]

Key reaction parameters include:

-

Reactants : 3,5-Dimethylbenzaldehyde and tert-butylamine.

-

Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective.

-

Solvent : Dichloromethane (DCM) or dichloroethane (DCE) are common solvents.

-

Catalyst (Optional) : A catalytic amount of acetic acid can be added to accelerate imine formation.

While often efficient, this method can be limited by the stability of the intermediate imine and potential side reactions, such as the self-condensation of the aldehyde or over-alkylation, although the latter is unlikely with the bulky tert-butylamine.

Conclusion

For the synthesis of the sterically encumbered N-tert-Butyl-3,5-dimethylaniline from tert-butylamine, the Buchwald-Hartwig amination represents a superior and highly reliable methodology. Its success is predicated on the rational selection of a bulky, electron-rich phosphine ligand that facilitates the challenging coupling of a hindered amine. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize this valuable chemical building block.

References

-

(No author given). (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ResearchGate. [Link]

-

(No author given). (n.d.). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. ResearchGate. [Link]

-

PubChem. (n.d.). 3,5-Di-tert-butylaniline. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.

-

ACS Publications. (n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. [Link]

- Google Patents. (n.d.). CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.

-

Organic Chemistry Portal. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. [Link]

-

The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. [Link]

-

Organic Syntheses. (n.d.). tert-BUTYLAMINE. [Link]

-

Royal Society of Chemistry. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers. [Link]

-

ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

-

ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. [Link]

-

YouTube. (2023). N,N-Dimethylaniline, a molecule to dye for. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]

- Google Patents. (n.d.).

-

YouTube. (2019). Buchwald-Hartwig coupling. [Link]

-

ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and.... [Link]

-

Wikipedia. (n.d.). Dimethylaniline. [Link]

-

Royal Society of Chemistry. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

Sources

- 1. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 5. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. N-tert-Butyl-3,5-dimethylaniline | 110993-40-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 10. rsc.org [rsc.org]